molecular formula C20H26N6 B11288715 N-(3,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11288715
M. Wt: 350.5 g/mol
InChI Key: FXKGZGRZWBYOCE-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with significant applications in pharmaceutical research. It is known for its role as an intermediate in the synthesis of various therapeutic agents, particularly those targeting specific enzymes and receptors in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenylhydrazine with 1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to the modulation of various cellular processes, including proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct biological activities. Its ability to selectively inhibit certain kinases makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C20H26N6

Molecular Weight

350.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H26N6/c1-13-7-9-26(10-8-13)20-23-18(17-12-21-25(4)19(17)24-20)22-16-6-5-14(2)15(3)11-16/h5-6,11-13H,7-10H2,1-4H3,(H,22,23,24)

InChI Key

FXKGZGRZWBYOCE-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC(=C(C=C4)C)C

Origin of Product

United States

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